9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound belonging to the class of tetrahydro-1H-pyrido[4,3-b]indole derivatives These compounds have garnered significant interest due to their potential biological activities, particularly in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrido[4,3-b]indole Core: This step involves the cyclization of appropriate precursors to form the tetrahydro-1H-pyrido[4,3-b]indole core.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Tosylation: The tosyl group is introduced by reacting the compound with p-toluenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. It has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. The compound binds to the active site of enzymes or receptors, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: The parent compound without the fluoro and tosyl groups.
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A similar compound with a fluoro group at a different position.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole: A structurally related compound with different substitution patterns.
Uniqueness
The presence of both the fluoro and tosyl groups in 9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole enhances its chemical stability and biological activity compared to its analogs. These modifications make it a more potent compound with potential therapeutic applications.
Properties
Molecular Formula |
C18H17FN2O2S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
9-fluoro-5-(4-methylphenyl)sulfonyl-1,2,3,4-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C18H17FN2O2S/c1-12-5-7-13(8-6-12)24(22,23)21-16-9-10-20-11-14(16)18-15(19)3-2-4-17(18)21/h2-8,20H,9-11H2,1H3 |
InChI Key |
NRVHKKCYHZQNIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(CNCC3)C4=C2C=CC=C4F |
Origin of Product |
United States |
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